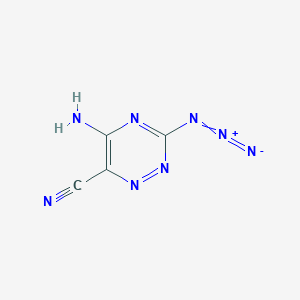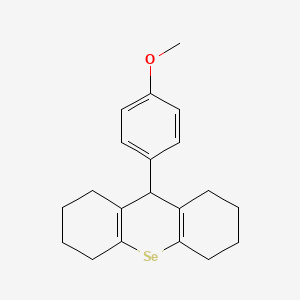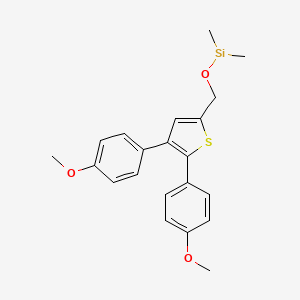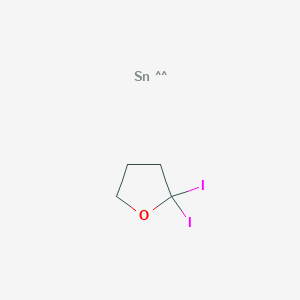
1,1-Dibromo-2-(dimethoxymethyl)cyclopropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dibromo-2-(dimethoxymethyl)cyclopropane: is an organic compound that belongs to the class of halogenated cyclopropanes It is characterized by the presence of two bromine atoms and a dimethoxymethyl group attached to a cyclopropane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,1-Dibromo-2-(dimethoxymethyl)cyclopropane can be synthesized through the reaction of cyclopropane derivatives with brominating agents. One common method involves the bromination of 2-(dimethoxymethyl)cyclopropane using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent like dichloromethane under controlled temperature conditions to ensure selective bromination.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to obtain the desired product in high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1-Dibromo-2-(dimethoxymethyl)cyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide ions, alkoxides, or amines, leading to the formation of different cyclopropane derivatives.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield 2-(dimethoxymethyl)cyclopropane.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., NaOH, NaOMe) in polar solvents like ethanol or water.
Reduction: LiAlH4 in anhydrous ether or tetrahydrofuran (THF).
Elimination: Strong bases (e.g., KOH) in ethanol or other suitable solvents.
Major Products:
- Substitution reactions yield various substituted cyclopropanes.
- Reduction reactions yield 2-(dimethoxymethyl)cyclopropane.
- Elimination reactions yield alkenes.
Wissenschaftliche Forschungsanwendungen
Chemistry: 1,1-Dibromo-2-(dimethoxymethyl)cyclopropane is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex cyclopropane derivatives and other organic compounds.
Biology and Medicine: The compound’s derivatives are studied for their potential biological activities. Cyclopropane derivatives are known to exhibit antimicrobial, antiviral, and anticancer properties, making them valuable in medicinal chemistry research.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique reactivity makes it a useful intermediate in the production of polymers, agrochemicals, and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1,1-Dibromo-2-(dimethoxymethyl)cyclopropane involves its ability to undergo various chemical transformations. The bromine atoms and the dimethoxymethyl group play a crucial role in its reactivity. The compound can act as an electrophile in substitution reactions, where nucleophiles attack the carbon atoms bonded to bromine. In reduction reactions, the bromine atoms are replaced by hydrogen atoms, leading to the formation of reduced products.
Vergleich Mit ähnlichen Verbindungen
- 1,1-Dibromo-2,2-dimethylcyclopropane
- 1,1-Dibromo-2-methylcyclopropane
- 1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane
Comparison: 1,1-Dibromo-2-(dimethoxymethyl)cyclopropane is unique due to the presence of the dimethoxymethyl group, which imparts different chemical properties compared to other dibromo-substituted cyclopropanes. This group enhances the compound’s solubility in organic solvents and influences its reactivity in various chemical reactions. In contrast, other similar compounds like 1,1-Dibromo-2,2-dimethylcyclopropane and 1,1-Dibromo-2-methylcyclopropane lack this functional group, resulting in different reactivity and applications.
Eigenschaften
CAS-Nummer |
89817-69-6 |
|---|---|
Molekularformel |
C6H10Br2O2 |
Molekulargewicht |
273.95 g/mol |
IUPAC-Name |
1,1-dibromo-2-(dimethoxymethyl)cyclopropane |
InChI |
InChI=1S/C6H10Br2O2/c1-9-5(10-2)4-3-6(4,7)8/h4-5H,3H2,1-2H3 |
InChI-Schlüssel |
RDMOZLXFJUJPPI-UHFFFAOYSA-N |
Kanonische SMILES |
COC(C1CC1(Br)Br)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


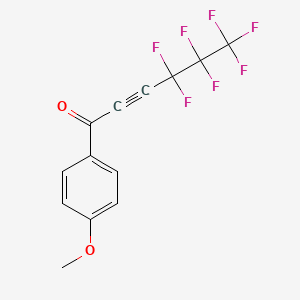
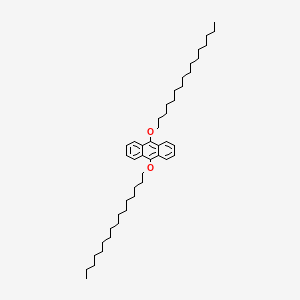
![Methyl chloro[2-(4-nitrophenyl)hydrazinylidene]acetate](/img/structure/B14372207.png)
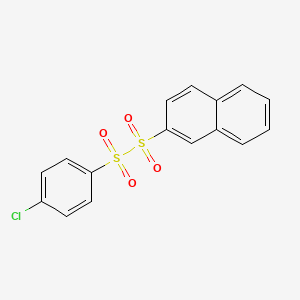

![2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]-4,6-dimethylpyrimidine](/img/structure/B14372240.png)
![1-({[4-(2-Bromopropanoyl)phenyl]acetyl}oxy)pyrrolidine-2,5-dione](/img/structure/B14372241.png)
![5,8-Dichloro-2-[(3,4-dichlorophenyl)methyl]-1,3,2lambda~5~-dioxaphosphonan-2-one](/img/structure/B14372248.png)
![2-{4-[Ethyl(octyl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14372252.png)
